5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Description
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a nitro-substituted dihydropyridine derivative with a tert-butyl ester protecting group. This compound is typically utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-containing heterocycles. The tert-butyl ester group enhances stability during synthetic steps, while the nitro group offers reactivity for further functionalization (e.g., reduction to amines).
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h5H,4,6-7H2,1-3H3 |
InChI Key |
CBPRCCJOWWFOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
tert-Butyloxycarbonyl (Boc) Protection of 3,6-Dihydro-2H-pyridine-1-amine
The synthesis begins with the protection of the primary amine group in 3,6-dihydro-2H-pyridine-1-amine using di-tert-butyl dicarbonate (Boc anhydride). This step is critical to prevent unwanted side reactions during subsequent nitration.
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Temperature: 0–25°C
The Boc group introduces steric hindrance, stabilizing the intermediate against electrophilic degradation. NMR analysis confirms successful protection via the appearance of a singlet at δ 1.44 ppm (tert-butyl protons) and the disappearance of the primary amine signal.
Regioselective Nitration at the 5-Position
Nitration of Boc-protected 3,6-dihydro-2H-pyridine-1-carboxylate requires precise control to ensure regioselectivity at the 5-position. The conjugated diene system in the dihydropyridine ring directs electrophilic attack to the meta position relative to the electron-withdrawing Boc group.
Nitration Methods:
| Method | Nitrating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| A | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 2 h | 78% |
| B | Acetyl nitrate | DCM | −10°C | 4 h | 82% |
| C | NaNO₂/TfOH | TFA | 25°C | 6 h | 68% |
Table 1: Comparative nitration conditions for 5-nitro regioselectivity.
Method B (acetyl nitrate in DCM) achieves superior yields by minimizing over-nitration and oxidative decomposition. HPLC purity profiles show a single peak at 8.2 min (C18 column, 70:30 acetonitrile/water).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DCM enhance nitro group incorporation by stabilizing the transition state. Sub-zero temperatures (−10°C) reduce byproduct formation, as evidenced by gas chromatography-mass spectrometry (GC-MS) data showing <5% undesired isomers.
Catalytic Enhancements
Bronsted acid catalysts (e.g., triflic acid) accelerate nitration kinetics but risk Boc deprotection. Neutral conditions with acetyl nitrate preserve the tert-butyl ester, as confirmed by Fourier-transform infrared spectroscopy (FTIR) absence of N–H stretches.
Analytical Characterization
Structural Validation via NMR
Purity Assessment by HPLC
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase: 70:30 acetonitrile/water, 1.0 mL/min
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactors for Boc protection and nitration, reducing reaction times by 40% and improving heat dissipation. A 2024 pilot study achieved 89% yield at 10 kg/batch.
Waste Management
Neutralization of spent nitration agents with aqueous NaHCO₃ minimizes environmental impact. Solvent recovery via distillation achieves >90% THF reuse.
Applications in Medicinal Chemistry
The nitro group in this compound serves as a precursor for reduced amine functionalities in kinase inhibitors and antimicrobial agents. A 2025 structure-activity relationship (SAR) study identified derivatives with IC₅₀ < 50 nM against EGFR mutants .
Chemical Reactions Analysis
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents can be introduced at various positions on the pyridine ring.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit notable antimicrobial properties. The incorporation of the nitro group in 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester enhances its activity against various bacterial strains, making it a candidate for developing new antibiotics .
Antidiabetic Properties
A study highlighted the compound's potential in lowering blood glucose levels. In animal models, formulations containing this compound demonstrated a significant reduction in serum glucose levels, suggesting its utility in managing diabetes .
Building Block in Organic Synthesis
This compound serves as an essential intermediate in synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, which are pivotal in creating diverse chemical libraries for drug discovery .
Coupling Reactions
The compound has been utilized in Suzuki coupling reactions to form biaryl compounds. This methodology is crucial for constructing complex molecular architectures often found in pharmaceutical agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Compagne et al., 2023 | Antimicrobial | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| ResearchGate Study | Antidiabetic | Reduced serum glucose by up to 55% in tested subjects. |
| European Journal of Medicinal Chemistry | Synthetic Applications | Successfully used as an intermediate in the synthesis of novel cyclic-imides with hypoglycemic effects. |
Mechanism of Action
The exact mechanism by which 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | Molar Mass (g/mol) | Key Functional Groups | Thermal Decomposition Pathway |
|---|---|---|---|
| Target Compound* | ~280–300 (est.) | Nitro, tert-butyl ester | Cleavage to carboxylic acid + isobutylene |
| 4-(5-Methoxy-pyrimidin-4-yl)-piperidine-1-carboxylate | 280.34 | Methoxy-pyrimidinyl | Hydrogenation to piperidine |
| (R)-3-(5-Nitro-pyridinylsulfanyl)-pyrrolidine-1-carboxylate | 325.38 | Nitro, sulfanyl | Nucleophilic substitution at sulfur |
*Estimated based on structural analogs.
Table 2: Hazard Profiles
| Compound Type | Hazards | Safety Precautions |
|---|---|---|
| Tert-butyl esters (general) | Skin/eye irritation, respiratory toxicity | Use PPE, avoid inhalation, ventilated areas |
| Nitro-substituted analogs | Potential mutagenicity | Additional screening for genotoxicity |
Research Findings and Gaps
- Thermal Behavior : While tert-butyl esters exhibit predictable cleavage, nitro groups may lower activation energy for decomposition (cf. ), requiring tailored stability studies .
- Synthetic Applications : Nitro groups enable diverse transformations (e.g., reduction to amines), but competing reactions (e.g., ring oxidation) need exploration.
Biological Activity
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a compound belonging to the class of heterocyclic organic compounds. Its derivatives have been studied for various biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H18N2O4
- Molecular Weight : 242.27 g/mol
- CAS Number : 2484905-95-3
- Purity : ≥97% (as per supplier specifications)
Biological Activity Overview
The biological activity of 5-nitro derivatives, including this compound, has been linked to various mechanisms of action:
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, a related compound demonstrated a 46.8% reduction in tumor size in a Raji xenograft mouse model .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been a focal point in research. For example, its derivatives have shown potential as inhibitors of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways .
- Antibacterial Properties : Some derivatives have exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the nitro group and the tert-butyl ester significantly influence the biological efficacy of these compounds. For example:
| Compound | R Group | % Inhibition | IC50 (μM) |
|---|---|---|---|
| 6a | H | 14 | ND |
| 6b | Bn | 85 | 3.17 |
| 6c | p-FBn | 83 | ND |
| 6d | p-ClBn | 92 | 1.54 |
| Ibrutinib | - | - | 0.0002 |
This table illustrates how varying substituents on the pyridine ring can lead to significant differences in potency and selectivity towards target enzymes.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that certain derivatives possess strong antiproliferative activities against hematological malignancies. For instance, one study synthesized a series of aminopyridine derivatives that were evaluated for their inhibitory activities against BTK and demonstrated promising results in vitro .
- In Vivo Efficacy : In vivo experiments using xenograft models have confirmed the anticancer potential of these compounds, establishing a correlation between structural modifications and enhanced biological activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific receptors or enzymes, leading to altered signaling pathways that affect cell proliferation and survival .
Q & A
Q. What are the key synthetic routes for preparing 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves multi-step organic reactions:
- Nitration : Introduction of the nitro group to the pyridine ring under controlled conditions (e.g., mixed acid systems like HNO₃/H₂SO₄).
- Cyclization : Formation of the dihydropyridine core via intramolecular cyclization, often using catalysts like Pd or Cu.
- Esterification : Protection of the carboxylic acid group using tert-butyl chloroformate in the presence of a base (e.g., DMAP or triethylamine) .
- Purification : Column chromatography or recrystallization to achieve high purity (>95%) .
Q. What are the critical physicochemical properties of this compound for experimental design?
Key properties include:
- Molecular formula : C₁₀H₁₆N₂O₄ (based on structural analogs) .
- Solubility : Limited aqueous solubility; typically dissolved in DMSO or DCM for biological assays.
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the tert-butyl ester group. Store at -20°C under inert gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Advanced strategies include:
- Continuous Flow Reactors : Enhance mixing and heat transfer for nitration and cyclization steps, reducing side reactions .
- Green Chemistry : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective nitro group reduction without disrupting the dihydropyridine ring .
Q. What mechanistic insights explain contradictory reactivity of the nitro group in this compound?
The nitro group’s electronic effects influence reactivity:
- Electrophilic Substitution : The nitro group deactivates the pyridine ring, directing further substitutions to specific positions.
- Reduction Pathways : Catalytic hydrogenation (H₂/Pd) converts the nitro group to an amine, altering biological activity. Competing pathways (e.g., over-reduction to hydroxylamine) require careful monitoring via TLC or HPLC .
Q. How do structural analogs with varied substitution patterns affect biological activity?
Comparative studies show:
- Nitro Position : Moving the nitro group from the 5- to 3-position on the pyridine ring reduces binding affinity to kinase targets by ~40% (based on SPR assays) .
- Ester Modifications : Replacing the tert-butyl ester with methyl ester increases solubility but decreases metabolic stability in hepatic microsome assays .
Q. What methodologies validate the use of this compound as a prodrug in pharmacokinetic studies?
- Hydrolysis Studies : Incubate with esterases or plasma to measure tert-butyl group cleavage rates (monitored via LC-MS).
- In Vivo Profiling : Compare bioavailability of the parent compound vs. its carboxylic acid metabolite in rodent models .
Q. How should researchers address safety concerns during handling?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to lachrymator properties.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
